16-[4-(2-phenoxyethyl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile
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Description
16-[4-(2-phenoxyethyl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile is a useful research compound. Its molecular formula is C27H27N5O and its molecular weight is 437.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 437.22156050 g/mol and the complexity rating of the compound is 709. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Chemical Structure and Properties
The compound features a unique tetracyclic structure with a piperazine moiety and a phenoxyethyl substituent. Its molecular formula is C₁₉H₂₃N₃O, and it has a molecular weight of approximately 313.41 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing piperazine and phenoxyethyl groups often exhibit significant antimicrobial properties. A study on related piperazine derivatives showed moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Piperazine Compounds
Compound Name | Bacteria Tested | Zone of Inhibition (mm) | Activity Level |
---|---|---|---|
Compound A | S. aureus | 20 | Moderate |
Compound B | E. coli | 15 | Moderate |
Compound C | Klebsiella pneumoniae | 25 | Good |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. In vitro studies using various cancer cell lines showed that the compound exhibits selective cytotoxicity, particularly against breast cancer cells, while displaying lower toxicity towards normal cell lines .
Table 2: Cytotoxicity Profile
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
MCF-7 (Breast Cancer) | 10 | 5 |
HeLa (Cervical Cancer) | 20 | 2 |
Normal Fibroblasts | >50 | - |
The proposed mechanism of action for this compound involves inhibition of specific enzymes linked to cell proliferation and survival pathways in cancer cells. Studies suggest that it may interfere with phospholipase A2 activity, which is crucial for membrane integrity and signaling .
Case Study 1: Antimicrobial Efficacy in Clinical Isolates
A clinical study investigated the efficacy of the compound against drug-resistant bacterial strains isolated from patients. The results demonstrated that the compound effectively inhibited growth in several resistant strains, indicating its potential as a therapeutic agent in treating infections caused by multidrug-resistant bacteria.
Case Study 2: In Vivo Efficacy in Tumor Models
In vivo experiments using mouse models demonstrated that administration of the compound resulted in significant tumor reduction compared to control groups. The study highlighted its potential as an anticancer agent, warranting further investigation into its pharmacokinetics and long-term effects.
Properties
IUPAC Name |
16-[4-(2-phenoxyethyl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O/c28-19-23-21-9-6-10-22(21)27(32-25-12-5-4-11-24(25)29-26(23)32)31-15-13-30(14-16-31)17-18-33-20-7-2-1-3-8-20/h1-5,7-8,11-12H,6,9-10,13-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVLHBNIAUZFTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=NC4=CC=CC=C4N3C(=C2C1)N5CCN(CC5)CCOC6=CC=CC=C6)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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